Ethyl bromofluoroacetate CAS number 401-55-8
Ethyl bromofluoroacetate CAS number 401-55-8
Technical Whitepaper: Ethyl Bromofluoroacetate in Asymmetric Synthesis and Medicinal Chemistry
Executive Summary
Ethyl bromofluoroacetate (EBFA) is a critical bifunctional building block in modern medicinal chemistry, specifically designed for the introduction of monofluorinated motifs into small molecule drugs. With the increasing prevalence of fluorine in FDA-approved therapeutics—owing to its ability to modulate pKa, metabolic stability, and lipophilicity—EBFA serves as a primary reagent for generating
Physicochemical Profile & Molecular Identity
EBFA combines the lability of a carbon-bromine bond with the bioisosteric utility of a fluorine atom, making it a "loaded spring" for nucleophilic additions.
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-bromo-2-fluoroacetate | |
| CAS Number | 401-55-8 | |
| Molecular Formula | ||
| Molecular Weight | 184.99 g/mol | |
| Boiling Point | 154 °C | Literature value; distillable under vacuum |
| Density | 1.565 g/mL | High density facilitates phase separation |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon decomposition |
| Solubility | Soluble in THF, Et₂O, DCM | Hydrolyzes slowly in water |
| Stability | Moisture sensitive | Store at 2-8°C under inert gas (Ar/N₂) |
Core Application: The Reformatsky Reaction
The primary utility of EBFA is the zinc-mediated Reformatsky reaction. Unlike lithium enolates, the zinc enolate of EBFA is less basic, allowing for reaction with highly functionalized substrates (aldehydes/ketones) containing sensitive groups like esters or nitriles without self-condensation.
Mechanistic Pathway
The reaction proceeds via the oxidative insertion of activated Zinc into the C-Br bond, forming a Zinc enolate.[1] This nucleophile attacks the carbonyl carbon of the electrophile. The transition state is generally accepted to be a six-membered chair-like structure (Zimmerman-Traxler model), which dictates the diastereoselectivity (anti/syn ratios) of the resulting
Caption: Mechanistic flow of the EBFA Reformatsky reaction, highlighting the critical Zn-insertion and transition state phases.
Catalytic Enhancements (The CeCl₃ Effect)
Standard Reformatsky reactions with EBFA can suffer from low yields due to sluggish Zn insertion. The addition of Cerium(III) Chloride (CeCl₃) has been proven to significantly enhance the reaction.
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Mechanism: CeCl₃ activates the carbonyl group (Lewis acid catalysis) and potentially transmetallates to form a more reactive Cerium enolate.
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Outcome: Higher yields, reduced reaction times, and improved diastereoselectivity.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate Target Audience: Synthetic Chemists. Scale: 10 mmol.
Safety Prerequisite:
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Perform in a fume hood.
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EBFA is a lachrymator and toxic. Double-glove (Nitrile) and wear goggles.
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Zinc dust is pyrophoric; handle away from open flames.
Reagents:
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Benzaldehyde (1.0 equiv, 1.06 g)
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Ethyl bromofluoroacetate (1.2 equiv, 2.22 g)
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Zinc dust (1.5 equiv, 0.98 g) - Must be activated
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Trimethylsilyl chloride (TMSCl) - Activator (0.05 equiv)
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THF (Anhydrous, 20 mL)
Step-by-Step Methodology:
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Zinc Activation (Crucial Step):
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Place Zn dust in a dry 3-neck round-bottom flask under Argon.
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Add 2 mL of anhydrous THF.
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Add TMSCl (approx. 5 drops). Stir vigorously at room temperature for 15 minutes. Why? This removes the oxide layer on the Zn surface, exposing reactive metal.
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Initiation:
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Heat the Zn suspension to a gentle reflux (65°C).
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Add approx. 10% of the EBFA solution (in 5 mL THF) dropwise.
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Observation: Loss of yellow color or a slight exotherm indicates initiation. If no reaction occurs, add a crystal of Iodine.
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Addition & Reaction:
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Once initiated, add the mixture of Benzaldehyde and remaining EBFA in THF dropwise over 30 minutes. Maintain gentle reflux.
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Causality: Slow addition prevents thermal runaway and minimizes homocoupling of the bromide.
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Stir at reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
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Workup:
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Cool reaction to 0°C.[1]
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Quench carefully with 1M HCl (cold). Caution: Vigorous gas evolution (H₂).
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Extract with Diethyl Ether (3 x 20 mL).
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Wash combined organics with saturated NaHCO₃ (remove acid) and Brine.
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Dry over MgSO₄, filter, and concentrate in vacuo.
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Purification:
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Purify via Flash Column Chromatography (Silica Gel).
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Eluent: Gradient 0% to 15% EtOAc in Hexanes.
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Expected Yield: 75-85% as a mixture of syn and anti diastereomers.
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Advanced Applications: MIRC Reactions
Beyond simple additions, EBFA is utilized in Michael Initiated Ring Closure (MIRC) reactions to synthesize functionalized fluorinated cyclopropanes.
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Workflow: EBFA enolate attacks an electron-deficient alkene (Michael acceptor). The resulting intermediate undergoes intramolecular nucleophilic substitution (displacing Bromide) to close the cyclopropane ring.
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Significance: Fluorinated cyclopropanes are bioisosteres for phenyl rings and stable conformational locks in peptide mimetics.
Caption: MIRC pathway for converting EBFA into fluorinated cyclopropanes.
Safety & Handling (SDS Summary)
Hazard Class: Toxic (Acute Tox. 3), Irritant.[2] GHS Signal: DANGER
| Hazard | Precaution |
| Inhalation | Toxic.[3][4][5][6] Use only in a certified chemical fume hood. |
| Skin Contact | Absorbs through skin.[4] Wear double nitrile gloves and lab coat. |
| Ingestion | Toxic.[2][4][5][6] Do not eat/drink in the lab. Wash hands thoroughly.[4][5][6][7][8] |
| Storage | Keep tightly closed at 2-8°C. Light sensitive. |
Disposal: All waste containing organic halides must be segregated into halogenated waste streams. Do not mix with strong oxidizers or alkali metals.
References
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Ocampo, R., et al. (2002). "Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids." The Journal of Organic Chemistry, 67(1), 72-78.[3] Link
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Fisher Scientific. (2025). "Safety Data Sheet: Ethyl bromofluoroacetate." Link
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Ferrary, T., et al. (2013).[3] "A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction."[3] Organic Letters, 15(21), 5598-5601.[3] Link
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Sigma-Aldrich. "Ethyl bromofluoroacetate Product Specification." Link
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ブロモフルオロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 401-55-8 Cas No. | Ethyl bromo(fluoro)acetate | Apollo [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
